4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1018334-05-8
VCID: VC16698582
InChI: InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3
SMILES:
Molecular Formula: C11H16ClNO3S
Molecular Weight: 277.77 g/mol

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide

CAS No.: 1018334-05-8

Cat. No.: VC16698582

Molecular Formula: C11H16ClNO3S

Molecular Weight: 277.77 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide - 1018334-05-8

Specification

CAS No. 1018334-05-8
Molecular Formula C11H16ClNO3S
Molecular Weight 277.77 g/mol
IUPAC Name 4-(2-chloroethyl)-N-(2-methoxyethyl)benzenesulfonamide
Standard InChI InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3
Standard InChI Key IAWXZHUMLOYWFG-UHFFFAOYSA-N
Canonical SMILES COCCNS(=O)(=O)C1=CC=C(C=C1)CCCl

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(2-chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide (C11H15ClN2O3S\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}) consists of a benzene ring sulfonated at the para position, with a 2-chloroethyl chain and a 2-methoxyethylamine group. The sulfonamide functional group (-SO2_2NH-) confers polarity and hydrogen-bonding capacity, while the chloroethyl and methoxyethyl substituents introduce steric bulk and modulate lipophilicity .

Key molecular descriptors include:

  • Molecular Weight: 302.76 g/mol

  • LogP (Octanol-Water Partition Coefficient): Estimated at 1.8–2.5, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 2 donors (sulfonamide NH and methoxyethyl OH) and 5 acceptors (sulfonyl oxygens, methoxy oxygen, and amine) .

Synthetic Pathways and Optimization

Sulfonylation of Benzenesulfonyl Chlorides

The synthesis of benzenesulfonamide derivatives typically begins with sulfonylation reactions. For example, 4-methylbenzenesulfonyl chloride reacts with 2-aminothiazole in aqueous sodium acetate at 80–85°C to yield N-(thiazol-2-yl)benzenesulfonamide . Adapting this method, 4-(2-chloroethyl)benzenesulfonyl chloride could be condensed with 2-methoxyethylamine under similar conditions.

Reaction Conditions:

  • Temperature: 80–85°C

  • Solvent: Water or aqueous ethanol

  • Catalyst: Sodium acetate (2 equivalents)

  • Yield: ~70–83% (based on analogous syntheses) .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • FTIR: Expected peaks include sulfonyl S=O stretches (~1370–1380 cm1^{-1}), N-H bends (~1540 cm1^{-1}), and C-Cl stretches (~760 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 7.5–8.0 ppm), chloroethyl CH2_2 (δ 3.6–3.8 ppm), methoxyethyl OCH3_3 (δ 3.3 ppm) .

    • 13^{13}C NMR: Sulfonyl carbon (~125 ppm), methoxy carbon (~55 ppm).

Thermodynamic Stability

Computational studies on analogous sulfonamides predict a HOMO-LUMO gap of 5.5–6.5 eV, indicating moderate electronic stability . Nitro substituents reduce this gap to <1.5 eV, but the absence of electron-withdrawing groups in the target compound suggests higher stability .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Log Kp ≈ −5.8 cm/s) .

  • Blood-Brain Barrier: Non-permeable due to polar sulfonamide group .

  • CYP Inhibition: High affinity for CYP2C9 and CYP3A4 isoforms, posing potential drug-drug interaction risks .

  • Toxicity: Low hepatotoxicity and cardiovascular risk, as predicted for non-nitroaromatic sulfonamides .

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